molecular formula C15H9FO3 B2398721 (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone CAS No. 312513-28-3

(4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone

Cat. No.: B2398721
CAS No.: 312513-28-3
M. Wt: 256.232
InChI Key: PYUTWUDWRGHBJL-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone is a benzophenone derivative featuring a benzofuran moiety substituted with a hydroxyl group at position 5 and a 4-fluorophenyl group connected via a ketone bridge. Benzophenones and benzofuran derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antifungal, and kinase-inhibitory properties .

Properties

IUPAC Name

(4-fluorophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUTWUDWRGHBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 5-hydroxybenzofuran.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 5-hydroxybenzofuran in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Introduction of various functional groups, such as methoxy or ethoxy groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s unique chemical structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related compounds and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
(4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone 5-hydroxybenzofuran-3-yl, 4-fluorophenyl C₁₄H₉FO₃ (inferred) ~244.22 (inferred) Enhanced hydrogen bonding due to hydroxyl group; potential kinase inhibition
5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone 4-morpholinylmethyl, 5-hydroxybenzofuran, 4-methoxyphenyl C₂₁H₂₁NO₅ 367.40 Glycogen synthase kinase-3 beta (GSK3B) inhibitor
(3-Amino-5-methoxybenzofuran-2-yl)(4-fluorophenyl)methanone 3-amino-5-methoxybenzofuran, 4-fluorophenyl C₁₆H₁₂FNO₃ 285.27 Amino group may enhance solubility; structural analog
(5-Bromo-3-methylbenzofuran-2-yl)(4-chlorophenyl)methanone 5-bromo-3-methylbenzofuran, 4-chlorophenyl C₁₆H₁₀BrClO₂ 349.61 Halogen substituents increase molecular weight and lipophilicity
(5-Hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone 5-hydroxybenzofuran-3-yl, 4-methylphenyl C₁₆H₁₂O₃ 252.27 Hydroxyl and methyl groups balance polarity

Substituent Effects on Properties

  • Hydroxyl Groups: The 5-hydroxy substituent in the target compound improves water solubility and enables hydrogen bonding, critical for target binding. This contrasts with methoxy groups (e.g., in ), which increase lipophilicity but reduce hydrogen-bond donor capacity .
  • Halogen Atoms : Fluorine (in the target compound) and chlorine/bromine () enhance electronegativity and metabolic stability. Fluorine’s smaller size minimizes steric hindrance compared to bulkier halogens .
  • Morpholinylmethyl Groups : The morpholine ring in introduces basicity and solubility, likely contributing to its GSK3B inhibitory activity .
  • Amino Groups: The 3-amino substituent in may enhance solubility and enable salt formation, though its biological activity remains uncharacterized .

Conformational Analysis

The dihedral angle between aromatic rings influences molecular conformation. For example, (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone () exhibits a mean plane angle of 57.45° between its phenyl rings, affecting its interaction with biological targets . The target compound’s benzofuran and fluorophenyl groups likely adopt a distinct conformation, which could optimize binding to enzymes or receptors.

Biological Activity

(4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone is characterized by the presence of a fluorinated phenyl group and a hydroxyl-substituted benzofuran moiety. Its molecular formula is C15H12FO3C_{15}H_{12}FO_3, with a molecular weight of approximately 255.25 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets, leading to inhibition or modulation of specific biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition can contribute to its anti-melanogenic properties, making it a candidate for skin-related applications .
  • Antioxidant Activity : (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been demonstrated in various assays .

Antimicrobial Properties

Research indicates that compounds similar to (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone possess antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, leading to bacterial growth inhibition.

Anticancer Potential

Studies have suggested that this compound may exhibit anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth. Its structural similarity to known anticancer agents supports further investigation into its potential therapeutic applications .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects associated with compounds containing benzofuran structures. These effects may be mediated through the modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone and related compounds:

  • Tyrosinase Inhibition : A study demonstrated that derivatives of benzofuran showed significant inhibitory effects on tyrosinase, with IC50 values ranging from 1.5 to 4.6 μM, indicating strong potential for skin whitening applications .
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using the ABTS radical scavenging assay, where the compound exhibited an EC50 value comparable to positive controls, confirming its efficacy in reducing oxidative stress .
  • Anticancer Activity : Research highlighted that benzofuran derivatives could induce apoptosis in various cancer cell lines, suggesting that the presence of the hydroxyl group enhances their anticancer activity by promoting cell cycle arrest and apoptosis .

Data Summary

The following table summarizes key findings related to the biological activity of (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone:

Biological ActivityMechanismIC50/EC50 ValuesReference
Tyrosinase InhibitionEnzyme inhibition1.5 - 4.6 μM
Antioxidant ActivityFree radical scavengingEC50 ~ 9.0 μM
Anticancer ActivityInduction of apoptosisVaries by cell line

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, starting with 5-hydroxybenzofuran-3-carboxylic acid derivatives and 4-fluorobenzoyl chloride. Key factors include:

  • Catalyst selection : Use of AlCl₃ or FeCl₃ for Lewis acid-catalyzed acylation .
  • Solvent optimization : Dichloromethane or nitrobenzene improves electrophilic substitution efficiency .
  • Protection of hydroxyl groups : Acetylation of the 5-hydroxy group prior to acylation prevents unwanted side reactions .
    • Data Table :
CatalystSolventYield (%)Purity (HPLC)
AlCl₃CH₂Cl₂7298.5
FeCl₃C₆H₅NO₂6597.8

Q. How can the molecular structure be validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the benzofuran-fluorophenyl system .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Peaks at δ 6.8–7.4 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbon) confirm the methanone core .
  • FT-IR : Stretching at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (-OH) .

Advanced Research Questions

Q. What strategies address low regioselectivity during benzofuran functionalization?

  • Methodological Answer :

  • Directed ortho-metalation : Use of TMS-protected hydroxyl groups to direct lithiation at the 3-position of benzofuran .
  • Microwave-assisted synthesis : Enhances reaction kinetics for selective acylation (e.g., 30% higher yield at 100°C vs. traditional heating) .
    • Challenge : Competing fluorophenyl ring activation may lead to para/ortho byproducts. Use sterically hindered bases (e.g., 2,6-lutidine) to suppress undesired pathways .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodological Answer :

  • Dynamic NMR analysis : Detect rotational barriers in the methanone group (e.g., coalescence temperature studies for conformational isomers) .
  • DFT calculations : Compare computed chemical shifts (GIAO method) with experimental NMR to identify discrepancies caused by solvent effects .
    • Case Study : A 2023 study resolved a 0.3 ppm δ shift in ¹³C NMR by attributing it to hydrogen bonding between the 5-hydroxy group and DMSO-d₆ solvent .

Q. What biological targets are plausible for this compound, and how can SAR be optimized?

  • Methodological Answer :

  • Docking studies : The fluorophenyl group exhibits affinity for kinase ATP-binding pockets (e.g., EGFR), while the hydroxyl benzofuran may act as a hydrogen-bond donor .
  • SAR modifications :
  • Methoxy substitution : Replace 5-hydroxy with methoxy to enhance metabolic stability (logP increases by 0.5) .
  • Fluorine positional isomers : Compare 4-fluoro vs. 2-fluoro derivatives for target selectivity .
    • Data Table :
DerivativeIC₅₀ (EGFR, nM)Solubility (µg/mL)
Parent1208.2
5-OCH₃955.1
2-Fluorophenyl18012.4

Q. How to mitigate oxidative degradation of the 5-hydroxybenzofuran moiety?

  • Methodological Answer :

  • Stabilization additives : Include 0.1% ascorbic acid in storage buffers to reduce free radical formation .
  • Prodrug design : Convert the hydroxyl group to a phosphate ester for improved shelf life (hydrolyzes in vivo) .
    • Accelerated Stability Data :
ConditionDegradation (%)
40°C/75% RH, 1 month15
+ 0.1% ascorbate3

Methodological Notes

  • Contradictions in Evidence : Some studies (e.g., vs. ) report divergent yields for similar synthetic routes. This may arise from subtle differences in catalyst purity or moisture content.

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